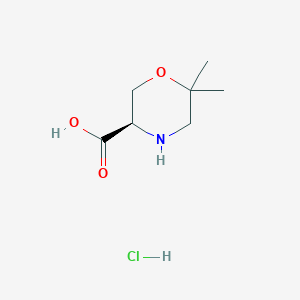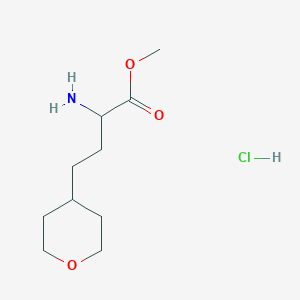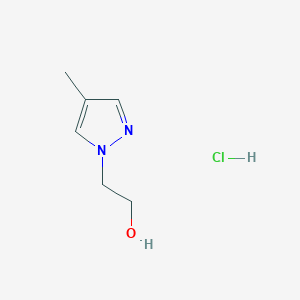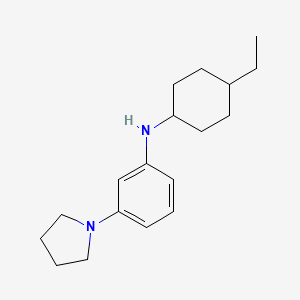
N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
The compound’s description would typically include its systematic name, other names it might be known by, and its classification (for example, whether it’s an organic compound, a type of polymer, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, its stereochemistry (if applicable), and possibly its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
NLO Applications : A study explored the synthesis of binary adducts with phenolic coformers for nonlinear optical (NLO) applications. These materials were characterized by melting points, absorption spectra, and single crystal X-ray diffraction, revealing their stability and transparency across a wide spectrum range (Draguta et al., 2015).
Chemical Shift Analysis : Another research focused on synthesizing 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines. The study applied linear free-energy relationships to their 13C NMR chemical shifts, providing insights into the field and resonance effects of substituents (Rančić et al., 2014).
Molecular Structure Analysis : Research on 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues examined their basic heterocyclic imino structures, with a focus on the dihedral angles and hydrogen bonding, contributing to the understanding of molecular interactions in such compounds (Su et al., 2013).
Electroluminescence Application : A study on tetradentate bis-cyclometalated platinum complexes, involving compounds like N,N-Di(6-phenylpyridin-2-yl)aniline, showcased their potential in electroluminescence applications. These complexes displayed high luminescence and were incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance (Vezzu et al., 2010).
Greener Synthesis of Alicyclic Ring-Fused Benzimidazoles : Utilizing environmentally-friendly methods, a study synthesized pyrrolo[1,2-a]benzimidazoles from o-(pyrrolidin-1-yl)anilines. This approach is significant for its high yield and the avoidance of extensive purification processes, making it a greener alternative in chemical synthesis (Sweeney et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new applications for the compound, ways to improve its synthesis, or new reactions it could be used in.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
N-(4-ethylcyclohexyl)-3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-15-8-10-16(11-9-15)19-17-6-5-7-18(14-17)20-12-3-4-13-20/h5-7,14-16,19H,2-4,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPODSQWCGAUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



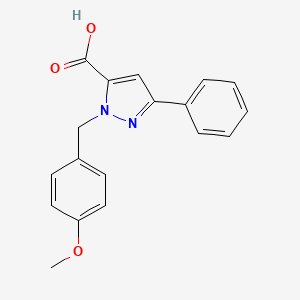
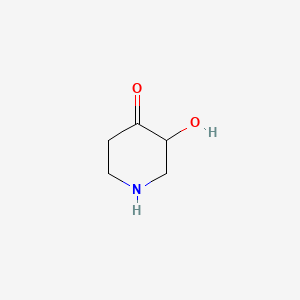
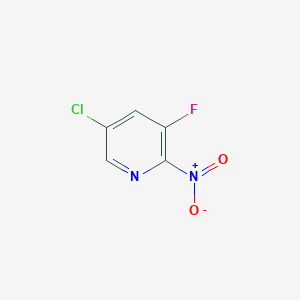


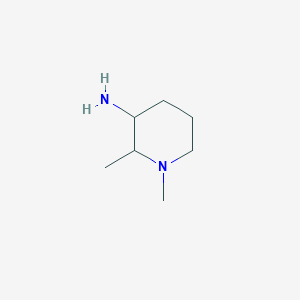
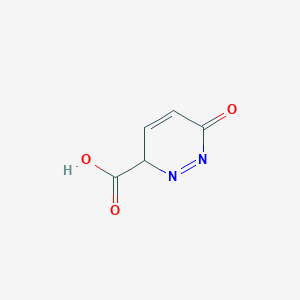
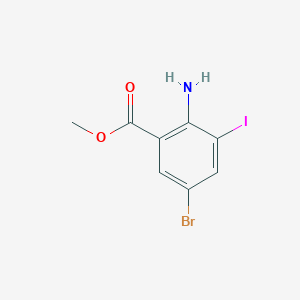
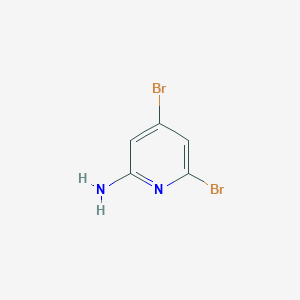
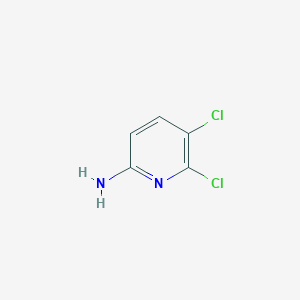
![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)
